molecular formula C26H45NO8S2 B099298 Taurolithocholic acid 3-sulfate CAS No. 15324-65-9

Taurolithocholic acid 3-sulfate

Cat. No. B099298
CAS RN: 15324-65-9
M. Wt: 563.8 g/mol
InChI Key: HSNPMXROZIQAQD-GBURMNQMSA-N
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Description

Synthesis Analysis

The synthesis of Taurolithocholic acid 3-sulfate involves reacting lithocholic acid or glycolithocholic acid with sulfur trioxide-triethylamine complex in dimethylformamide for 0.5-1 hr . Taurolithocholic acid sulfate is obtained by conjugating lithocholic acid sulfate with taurine in dimethylformamide at 90°C for 0.5 hr .


Molecular Structure Analysis

The molecular formula of Taurolithocholic acid 3-sulfate is C26H43NO8S2 . Its average mass is 563.767 Da and its monoisotopic mass is 563.258667 Da .


Chemical Reactions Analysis

Taurolithocholic acid sulfate is obtained by conjugating lithocholic acid sulfate with taurine in dimethylformamide at 90°C for 0.5 hr . The one-pot synthesis of taurolithocholic acid sulfate starting from lithocholic acid is also described .


Physical And Chemical Properties Analysis

The molecular formula of Taurolithocholic acid 3-sulfate is C26H43NO8S2 . Its average mass is 563.767 Da and its monoisotopic mass is 563.258667 Da .

Scientific Research Applications

Intestinal Transport

Taurolithocholic acid 3-sulfate demonstrates unique characteristics in intestinal transport. In studies involving animal models like guinea pigs, it was observed that the absorption of this compound is mainly through active transport and limited to the ileum. This contrasts with nonsulfated bile acids, which are reabsorbed from all sections of the small bowel, indicating a potential role for sulfation in limiting intestinal absorption and enhancing fecal elimination of potentially toxic bile salts (Low-Beer, Tyor, & Lack, 1969).

Impact on HIV-1 Replication

Taurolithocholic acid 3-sulfate, along with other cholic acid derivatives, has been found to inhibit the replication of human immunodeficiency virus type 1 (HIV-1) in vitro. These compounds protected cells against HIV-1-induced cytopathogenicity at specific concentrations, demonstrating potential anti-HIV-1 activity, which may be due to the presence of sulfate groups and the litho configuration in their structure (Baba et al., 1989).

Prevention of Sexually Transmitted Diseases

In the context of sexually transmitted diseases, taurolithocholic acid 3-sulfate has shown excellent activity against pathogens like Chlamydia trachomatis, herpes simplex virus, Neisseria gonorrhoeae, and HIV. It displayed lower cytotoxicity compared to other agents, suggesting its potential as a topical microbicidal agent (Herold et al., 1999).

Effects on Pancreatic Acinar Cells

Taurolithocholic acid 3-sulfate can induce calcium signaling in pancreatic acinar cells. This includes global calcium oscillations and localized calcium signals, which might contribute to cellular damage in conditions like acute pancreatitis. Such effects could provide insights into the role of bile acids in pancreatic diseases (Voronina et al., 2002).

Proteome Analysis in Pancreatic Acinar Cells

Proteome analysis of taurolithocholic acid 3-sulfate-treated pancreatic acinar cells revealed significant changes in protein expression. These proteins are involved in metabolic pathways, defensive mechanisms, intracellular calcium regulation, and cytoskeletal changes, providing valuable information for understanding the pathophysiology of acute pancreatitis (Li et al., 2012).

Safety And Hazards

Generally, Taurolithocholic acid 3-sulfate does not irritate the skin . After eye contact, it is recommended to rinse the opened eye for several minutes under running water . If symptoms persist after swallowing, it is advised to consult a doctor . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

properties

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO8S2/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34)/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNPMXROZIQAQD-GBURMNQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934710
Record name N-(2-Sulfoethyl)-3-(sulfooxy)cholan-24-imidato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Taurolithocholic acid 3-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002580
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Taurolithocholic acid 3-sulfate

CAS RN

15324-65-9
Record name Taurolithocholic acid 3-sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15324-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Sulfoethyl)-3-(sulfooxy)cholan-24-imidato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Taurolithocholic acid 3-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002580
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
672
Citations
D Graf, AK Kurz, R Fischer, R Reinehr, D Häussinger - Gastroenterology, 2002 - Elsevier
… The present study was undertaken to elucidate the molecular mechanisms that underlie the antiapoptotic effect of TUDC against taurolithocholic acid-3 sulfate (TLCS)- and GCDC-…
Number of citations: 110 www.sciencedirect.com
J Qian, X Wang, W Weng, G Zhou, S Zhu… - Biomedicine & …, 2021 - Elsevier
… In the present study, we established a cell model of AP induced by taurolithocholic acid 3-sulfate (TLC-S) to explore the protective effects of Sal on AP as well as the probable underlying …
Number of citations: 5 www.sciencedirect.com
Z Li, M Lu, J Chu, X Qiao, X Meng, B Sun, W Zhang… - Pancreatology, 2012 - Elsevier
… The present study aims to determine the differentially expressed proteins in taurolithocholic acid 3-sulfate-stimulated pancreatic acinar cells as an in vitro model for acute pancreatitis. …
Number of citations: 14 www.sciencedirect.com
B Ma, L Wu, M Lu, B Gao, X Qiao… - Molecular …, 2013 - spandidos-publications.com
… In the present study, AR42J rat pancreatic acinar cells were treated with taurolithocholic acid 3-sulfate (TLC-S), and trypsinogen activation was detected with bis-(CBZ-L-isoleucyl-L-…
Number of citations: 14 www.spandidos-publications.com
G Mannack, D Graf, MM Donner, L Richter… - Cellular Physiology and …, 2008 - karger.com
… Methods: The effect of taurolithocholic acid-3 sulfate (TLCS) on insulin signaling was studied in cultured rat hepatocytes and perfused rat liver. Results: TLCS induced insulin resistance …
Number of citations: 15 karger.com
E Donazzolo, A Gucciardi, D Mazzier, C Peggion… - Chemistry and physics …, 2017 - Elsevier
… Taurolithocholic acid 3-sulfate disodium salt (9e) The reaction of taurolithocholic acid 3-sulfate … from MeOH/Et 2 O to give taurolithocholic acid 3-sulfate disodium salt (245 mg, yield 61%…
Number of citations: 23 www.sciencedirect.com
F Mao, T Liu, X Hou, H Zhao, W He, C Li, Z Jing… - Journal of Biological …, 2019 - ASBMB
… of the sulfotransferase (SULT) family showed the most dramatic increases in livers of hypercholanemic Slc10a1 −/− mice, and one of their BA sulfates, taurolithocholic acid 3-sulfate, …
Number of citations: 30 www.jbc.org
M Baba, D Schols, H Nakashima… - JAIDS Journal of …, 1989 - journals.lww.com
… Among the sulfated cholic acid derivatives, the activity of lithocholic acid 3sulfate, taurolithocholic acid 3-sulfate, and glycolithocholic acid 3-sulfate was comparable to that of …
Number of citations: 25 journals.lww.com
Y Tazuke, N Kodama, K Adachi, Y Tsukada… - Japanese Journal of …, 1992 - jstage.jst.go.jp
A New Enzymatic Assay Method of Sulfated Bile Acids in Urine Yasuhiko Tazuke*, Noriko Kodama*, Kenichi Adachi*, Yoji Tsukada*, R Page 1 Jpn J clin chem21:249-258,1992. …
Number of citations: 21 www.jstage.jst.go.jp
U Mathis, G Karlaganis, R Preisig - Gastroenterology, 1983 - Elsevier
The biologic effects of sulfation of tauro-3β-hydroxy-5-cholenoate and of taurolithocholate were compared. Equimolar amounts (100 nmol/min · 100 g body wt) of the following were …
Number of citations: 37 www.sciencedirect.com

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